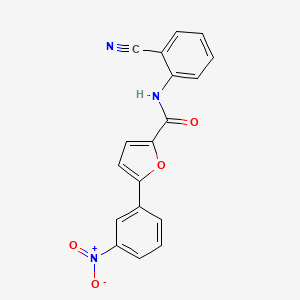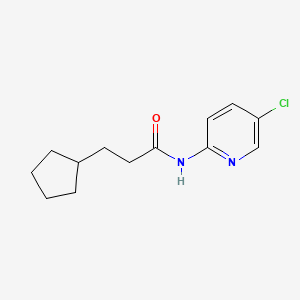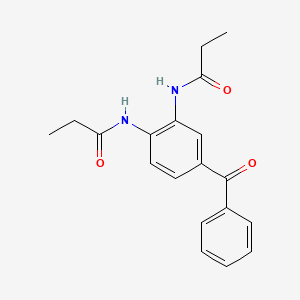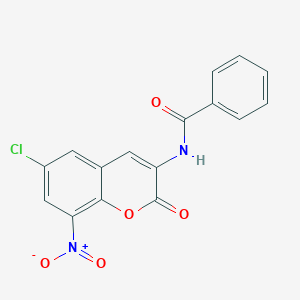![molecular formula C22H24N2O2 B5838298 N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5838298.png)
N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]propanamide is a synthetic chemical entity that exhibits a unique structure, involving a combination of dimethylphenyl and quinolinylmethyl groups attached to a propanamide backbone. This structure suggests potential for a wide range of chemical reactions and properties, making it a subject of interest in organic chemistry and potentially in pharmaceuticals, although its applications outside of scientific research, including drug use and dosage, are beyond the scope of this analysis.
Synthesis Analysis
The synthesis of heterocyclic compounds like quinolinones involves strategic functionalization and cyclization reactions. For example, N,N-dimethylformamide has been used as a carbon source for the synthesis of pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, showcasing the versatility of this reagent in facilitating complex heterocycle formations through various mechanisms (Li et al., 2021).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray diffraction, which helps in understanding the spatial arrangement of atoms within the molecule. The crystal structure can reveal the orientation of the dimethylphenyl and quinolinylmethyl groups in relation to the propanamide backbone, providing insights into the molecule's reactivity and interactions (Bai et al., 2012).
Eigenschaften
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-5-21(25)24(20-11-15(3)6-8-16(20)4)13-18-12-17-9-7-14(2)10-19(17)23-22(18)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCYZZOCLQRWSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=C(C=C2)C)NC1=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5838224.png)


amino]propyl}(methyl)amino]propyl}-2-(hydroxyimino)acetamide trihydrochloride](/img/structure/B5838268.png)


![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)





![N'-cyclohexylidene-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5838324.png)
